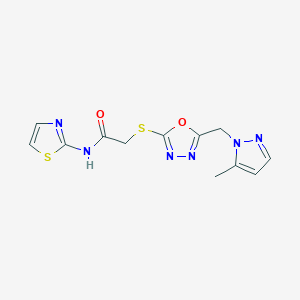

2-((5-((5-methyl-1H-pyrazol-1-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[[5-[(5-methylpyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N6O2S2/c1-8-2-3-14-18(8)6-10-16-17-12(20-10)22-7-9(19)15-11-13-4-5-21-11/h2-5H,6-7H2,1H3,(H,13,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNRVODJXVXUHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1CC2=NN=C(O2)SCC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-((5-methyl-1H-pyrazol-1-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features several key structural components:

- Thiazole ring: Known for its diverse biological activities.

- Oxadiazole moiety: Associated with antimicrobial and anticancer properties.

- Pyrazole group: Exhibits anti-inflammatory and analgesic effects.

Antimicrobial Activity

Research indicates that compounds containing thiazole and oxadiazole moieties often display significant antimicrobial properties. For instance, related thiazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the thioether linkage in the compound may enhance its interaction with microbial enzymes, potentially leading to increased antimicrobial efficacy.

Anticancer Potential

Recent studies have demonstrated that thiazole derivatives exhibit cytotoxic effects against cancer cell lines. For example, compounds similar to the one have been tested against human lung adenocarcinoma (A549) and mouse embryoblast (NIH/3T3) cell lines, showing significant selectivity and potency . The structure–activity relationship (SAR) analysis suggests that modifications in the thiazole and pyrazole rings can significantly influence anticancer activity.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, evidence suggests that it may induce apoptosis in cancer cells through:

- Inhibition of anti-apoptotic proteins such as Bcl-2.

- Activation of caspases , which are crucial for the apoptotic process .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of related thiazole derivatives against various pathogens. The results indicated that compounds with a similar structure to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against E. coli and S. aureus .

Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment involving A549 and NIH/3T3 cell lines, a structurally analogous compound demonstrated an IC50 value of 15 µM against A549 cells. This suggests a promising anticancer profile that warrants further investigation into dose-response relationships and potential clinical applications .

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Key Observations :

- Anti-Proliferative Activity: Phthalazinone-substituted oxadiazoles (4b) show high thermal stability and activity, likely due to planar aromatic systems interacting with DNA or enzymes .

- Antimicrobial Activity : Benzofuran-oxadiazole hybrids (2a ) leverage lipophilic benzofuran to penetrate microbial membranes .

- Enzyme Inhibition : Pyridyl-substituted analogs (3a ) exhibit acetylcholinesterase inhibition, suggesting the target compound’s pyrazole group may similarly modulate enzyme binding .

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-((5-((5-methyl-1H-pyrazol-1-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide to maximize yield and purity?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the oxadiazole ring followed by thioether linkage and acylation. Key considerations include:

- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity for coupling steps .

- Catalysts : Sodium hydride or triethylamine accelerates nucleophilic substitutions .

- Temperature Control : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation .

- Purification : Column chromatography or recrystallization in ethanol removes unreacted intermediates .

Example yields under optimized conditions range from 65–85% .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for peaks corresponding to the pyrazole methyl group (~δ 2.3 ppm), thiazole protons (δ 7.2–7.5 ppm), and acetamide NH (~δ 10.5 ppm) .

- ¹³C NMR : Confirm oxadiazole (C=O at ~165 ppm) and thioether (C-S at ~35 ppm) moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ with a calculated mass error < 2 ppm .

- IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and N-H (~3300 cm⁻¹) validate the acetamide group .

Intermediate Research Questions

Q. How can researchers design in vitro assays to evaluate the antimicrobial potential of this compound against multidrug-resistant pathogens?

- Methodological Answer :

- Minimum Inhibitory Concentration (MIC) Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls like ciprofloxacin .

- Time-Kill Kinetics : Assess bactericidal effects at 2× MIC over 24 hours, with sampling intervals at 0, 4, 8, and 24 hours .

- Biofilm Inhibition : Quantify biofilm formation using crystal violet staining in 96-well plates .

- Mechanistic Studies : Perform fluorescence microscopy with SYTOX Green to evaluate membrane disruption .

Q. What computational approaches can predict the binding affinity of this compound with biological targets like bacterial topoisomerase IV?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to dock the compound into the ATP-binding pocket of topoisomerase IV (PDB: 3TTZ). Prioritize hydrogen bonds with Ser84 and hydrophobic interactions with Leu88 .

- Molecular Dynamics (MD) Simulations : Run 100 ns simulations (GROMACS/AMBER) to assess binding stability. Analyze root-mean-square deviation (RMSD) and ligand-protein interaction frequency .

- QSAR Modeling : Train models using descriptors like logP, topological polar surface area (TPSA), and H-bond donors to correlate structure with activity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in cytotoxicity data between cancer cell lines and non-malignant cells (e.g., HEK293)?

- Methodological Answer :

- Dose-Response Profiling : Test a wide concentration range (0.1–100 µM) and calculate selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells). SI > 3 indicates therapeutic potential .

- Metabolic Interference : Use Seahorse assays to compare glycolysis and oxidative phosphorylation in cancer vs. normal cells. High SI compounds often target cancer-specific metabolism .

- Apoptosis Pathways : Perform flow cytometry with Annexin V/PI staining. Contradictions may arise if the compound induces necrosis in normal cells but apoptosis in cancer cells .

Q. What strategies optimize the metabolic stability and oral bioavailability of this compound for preclinical development?

- Methodological Answer :

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. Half-life > 30 minutes suggests favorable stability .

- Caco-2 Permeability : Assess intestinal absorption using monolayers. Apparent permeability (Papp) > 1×10⁻⁶ cm/s indicates good absorption .

- Pro-drug Design : Introduce ester groups at the acetamide moiety to enhance solubility. Hydrolyze in vivo to release the active form .

- PK/PD Modeling : Fit plasma concentration-time data (e.g., from rat studies) to a two-compartment model to predict dosing regimens .

Data Contradiction Analysis

Q. How should researchers address conflicting results in enzyme inhibition assays (e.g., COX-2 vs. COX-1 selectivity)?

- Methodological Answer :

- Enzyme Source Variability : Use recombinant human COX-2 (Cayman Chemical) and validate with whole-blood assays to confirm selectivity .

- Allosteric Effects : Perform kinetic assays (Km/Vmax shifts) to detect non-competitive inhibition, which may explain variability .

- Impurity Interference : Analyze batch purity via HPLC. For example, trace oxadiazole-ring-opened byproducts may non-specifically inhibit COX-1 .

Structural Modification Guidance

Q. Which structural modifications could enhance the compound’s blood-brain barrier (BBB) penetration for neuroinflammatory targets?

- Methodological Answer :

- Reduce TPSA : Replace polar groups (e.g., thiazole) with lipophilic substituents (e.g., methylthio) to lower TPSA below 90 Ų .

- Introduve Fluorine : Add a trifluoromethyl group to the pyrazole ring to improve logP and BBB permeability .

- P-glycoprotein Efflux Inhibition : Co-administer with verapamil in MDCK-MDR1 assays to assess efflux susceptibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.